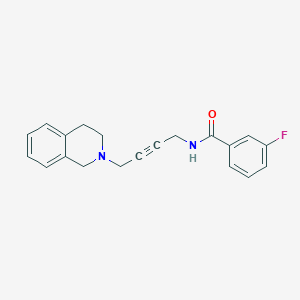

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-fluorobenzamide

Description

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-fluorobenzamide is a synthetic compound featuring a 3-fluorobenzamide group connected via a but-2-yn-1-yl linker to a 3,4-dihydroisoquinoline moiety. This structure is designed to optimize interactions with biological targets, particularly in central nervous system (CNS) or oncology-related pathways, given the prevalence of dihydroisoquinoline derivatives in such applications. The alkyne linker may enhance metabolic stability and influence molecular rigidity, while the 3-fluoro substituent on the benzamide could modulate electronic properties and binding affinity .

Synthesis of this compound involves multi-step organic reactions, including coupling of 3-fluorobenzoic acid derivatives with amine intermediates (e.g., 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol) using reagents like EDCI and HOBt, followed by deprotection and purification steps (e.g., HPLC) to achieve final products with yields ranging from 48.9% to 94% .

Properties

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O/c21-19-9-5-8-17(14-19)20(24)22-11-3-4-12-23-13-10-16-6-1-2-7-18(16)15-23/h1-2,5-9,14H,10-13,15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJCQFMCEWMZPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-fluorobenzamide typically involves a multi-step process:

Formation of the 3,4-dihydroisoquinoline core: This can be achieved through Pictet-Spengler cyclization.

Butynyl chain incorporation: The 3,4-dihydroisoquinoline is alkylated with a but-2-yne derivative using standard alkylation conditions.

Attachment of the 3-fluorobenzamide group: This is typically performed via amide bond formation using a coupling reagent like EDC or DCC under mild conditions.

Industrial Production Methods

Industrial production may streamline these steps by using automated synthesizers and optimizing reaction conditions for higher yields and purity. The scalability of the synthesis relies on fine-tuning each step to minimize by-products and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety.

Reduction: Reductive amination is feasible due to the presence of the amide bond.

Substitution: Electrophilic aromatic substitution can occur on the fluorobenzamide ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, sodium hypochlorite.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., bromine), nitration agents (e.g., nitric acid).

Major Products

Oxidation: The formation of corresponding oxides.

Reduction: Amines or alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Material Science: Used in the development of novel polymers.

Biology

Enzyme Inhibition: Functions as an inhibitor for certain enzymes.

Receptor Binding Studies: Evaluated for its binding affinity to various receptors.

Medicine

Drug Development: Potential candidate for pharmaceutical applications, particularly in the central nervous system disorders.

Industry

Chemical Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Analytical Chemistry: Used as a standard or reference compound in analytical techniques.

Mechanism of Action

The compound exerts its effects primarily through binding interactions with molecular targets such as enzymes or receptors. The fluorobenzamide group facilitates interactions with hydrophobic pockets in proteins, while the isoquinoline and butynyl moieties enhance binding specificity and stability. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Group

The 3-fluoro substituent in the target compound likely enhances lipophilicity and metabolic stability compared to bulkier groups like tetrahydro-2H-pyran-4-yloxy, which may improve aqueous solubility but reduce blood-brain barrier penetration .

Linker Modifications

In contrast, hydroxypropyl linkers (e.g., in CID 18577992) may confer conformational flexibility, accommodating diverse binding pockets but increasing metabolic vulnerability .

Dihydroisoquinoline Core Modifications

The dihydroisoquinoline moiety is conserved across analogs, but substituents on the nitrogen or adjacent carbons can alter potency.

Biological Activity

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a 3,4-dihydroisoquinoline moiety, known for its diverse pharmacological effects, with a fluorobenzamide group, which may enhance its bioactivity.

Structural Characteristics

The molecular formula of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-fluorobenzamide is . Its structure can be broken down into key components:

| Component | Description |

|---|---|

| Dihydroisoquinoline | A heterocyclic ring associated with various biological activities. |

| Fluorobenzamide | Enhances solubility and may influence pharmacokinetic properties. |

| Butynyl Linker | Facilitates interactions with biological targets through click chemistry. |

Anticancer Properties

Compounds containing the indole and isoquinoline frameworks have been linked to anticancer activity. Studies suggest that N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-fluorobenzamide may exhibit significant cytotoxic effects against various cancer cell lines. The presence of the alkynyl group could enhance its ability to interact with cellular targets, potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that derivatives of dihydroisoquinoline possess notable antimicrobial properties. The structural features of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-fluorobenzamide suggest it may also exhibit broad-spectrum antifungal and antibacterial activities, making it a candidate for further investigation in the development of new antimicrobial agents .

Neuroprotective Effects

The neuroprotective potential of compounds similar to N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-3-fluorobenzamide has been explored in various studies. The isoquinoline structure is known for its role in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress, indicating possible therapeutic applications in neurodegenerative diseases.

Study 1: Antifungal Activity Evaluation

A study assessed the antifungal activity of various dihydroisoquinoline derivatives against seven phytopathogenic fungi. The results demonstrated that compounds with similar structural motifs exhibited significant antifungal effects at concentrations as low as 50 μg/mL. The structure–activity relationship (SAR) indicated that the presence of specific substituents on the isoquinoline core was crucial for enhancing biological activity .

Study 2: Synthesis and Bioactivity Correlation

Another research focused on synthesizing derivatives of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-3-fluorobenzamide and evaluating their biological activities. The findings revealed that modifications to the benzamide group significantly influenced the compound's potency against cancer cell lines, highlighting the importance of structural diversity in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.